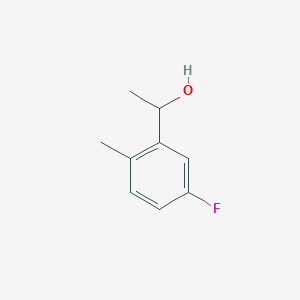

1-(5-Fluoro-2-methylphenyl)ethanol

Description

1-(5-Fluoro-2-methylphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO. Its structure features a hydroxyl (-OH) group attached to a carbon adjacent to a benzene ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing fluorine atom and steric effects of the methyl group, which influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-(5-fluoro-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXLBNVJZYRSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)ethanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 1-(3-fluoro-6-methylphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-fluoro-6-methylphenyl)ethanol may involve catalytic hydrogenation of the ketone precursor. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-(3-Fluoro-6-methylphenyl)ethanone.

Reduction: 1-(3-Fluoro-6-methylphenyl)ethane.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)ethanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-6-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom’s electronegativity can also affect the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

2.1.1 1-(5-Fluoro-2-methoxyphenyl)ethanol

- Structure : Methoxy (-OCH₃) replaces the methyl (-CH₃) group at the 2-position.

- Molecular Weight: 170.18 g/mol (vs. 154.18 g/mol for 1-(5-Fluoro-2-methylphenyl)ethanol).

- However, steric hindrance from the larger methoxy group may reduce reactivity in nucleophilic substitutions .

2.1.2 1-(2-Fluorophenyl)ethanol

- Molecular Weight : 140.16 g/mol.

- Impact : The ortho-fluorine creates stronger steric and electronic effects, increasing dipole moment and possibly lowering thermal stability compared to the para-substituted analog. This positional isomer may exhibit distinct regioselectivity in further derivatization reactions .

Functional Group Variants

1-(5-Fluoro-2-methylphenyl)pentan-1-amine

- Structure : Replaces the hydroxyl (-OH) with an amine (-NH₂) and extends the carbon chain.

- Molecular Weight : 195.28 g/mol.

- Impact : The amine group introduces hydrogen-bonding capability but reduces acidity compared to the alcohol. The longer alkyl chain may enhance lipophilicity, making it more suitable for membrane penetration in drug design .

2.2.2 (2-(1,1-Difluoroethyl)phenyl)methanol

- Structure : Difluoroethyl substituent at the 2-position and a primary alcohol.

- Molecular Formula : C₉H₁₀F₂O.

- This compound’s reactivity in esterification or oxidation reactions may differ significantly from 1-(5-Fluoro-2-methylphenyl)ethanol .

Positional Isomers and Electronic Effects

- 5-Fluoro vs. 2-Fluoro Substitution: 5-Fluoro (para): Delocalizes electron density across the ring, stabilizing negative charge in intermediates. This positioning is common in bioactive molecules for balanced electronic effects .

Biological Activity

1-(5-Fluoro-2-methylphenyl)ethanol is an organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H11F and a molecular weight of approximately 154.18 g/mol. Its structure features a phenolic group with a fluorine atom at the para position relative to a methyl group on the aromatic ring. This substitution pattern is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H11F |

| Molecular Weight | 154.18 g/mol |

| Structure | Phenolic with Fluorine |

Synthesis Methods

Various synthetic routes have been developed for producing 1-(5-Fluoro-2-methylphenyl)ethanol, including:

- Nucleophilic Substitution : Utilizing fluorinated precursors in nucleophilic reactions.

- Reduction Reactions : Reducing corresponding ketones or aldehydes.

- Direct Fluorination : Employing fluorinating agents to introduce the fluoro group into the aromatic ring.

Antimicrobial Properties

Research indicates that 1-(5-Fluoro-2-methylphenyl)ethanol exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

The compound has shown cytotoxic effects in cancer cell lines, particularly in breast and colon cancer models. In vitro assays revealed that it induces apoptosis through the mitochondrial pathway, characterized by cytochrome c release and activation of caspases.

Neuroprotective Effects

Recent studies suggest potential neuroprotective properties of 1-(5-Fluoro-2-methylphenyl)ethanol. It has been observed to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, indicating its role as an antioxidant.

Case Studies

-

Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial efficacy against S. aureus.

- Method : Disk diffusion method was employed.

- Results : The compound displayed significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

-

Cytotoxicity Assay :

- Objective : Assess cytotoxic effects on cancer cell lines.

- Method : MTT assay was conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cells.

- Results : IC50 values indicated potent cytotoxicity, with apoptosis confirmed via flow cytometry.

-

Neuroprotection Study :

- Objective : Investigate neuroprotective effects against oxidative stress.

- Method : Neuronal cells were treated with neurotoxins in the presence of varying concentrations of the compound.

- Results : Significant reduction in reactive oxygen species (ROS) levels was observed, affirming its protective role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.